molecular formula C9H12ClNO2 B591920 (R)-4-(1-aminoethyl)benzoic acid hydrochloride CAS No. 1134776-39-8

(R)-4-(1-aminoethyl)benzoic acid hydrochloride

Cat. No.: B591920
CAS No.: 1134776-39-8
M. Wt: 201.65
InChI Key: GNWOFSYSPMCLJU-FYZOBXCZSA-N
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Description

®-4-(1-aminoethyl)benzoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group attached to the benzoic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

®-4-(1-aminoethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-aminoethyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-bromobenzoic acid.

    Substitution Reaction: The bromine atom is substituted with an aminoethyl group through a nucleophilic substitution reaction. This step often requires the use of a suitable base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

    Hydrochloride Formation: Finally, the ®-4-(1-aminoethyl)benzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-aminoethyl)benzoic acid hydrochloride may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Enzymatic Resolution: Enzymes can be used to selectively produce the ®-enantiomer, offering a greener and more sustainable approach.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-aminoethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Mechanism of Action

The mechanism of action of ®-4-(1-aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-aminoethyl)benzoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    4-(1-aminoethyl)benzoic acid: The non-chiral version of the compound.

Uniqueness

®-4-(1-aminoethyl)benzoic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets.

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWOFSYSPMCLJU-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134776-39-8
Record name 1134776-39-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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